1,4-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide
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Overview
Description
1,4-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide is a quaternary ammonium compound with a piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide typically involves the quaternization of a piperidine derivative. One common method is the reaction of 1,4-dimethylpiperidine with 2-(propanoylsulfanyl)ethyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the iodide ion is replaced by other nucleophiles such as chloride or bromide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in aqueous solution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of the corresponding chloride or bromide salt.
Scientific Research Applications
1,4-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The propanoylsulfanyl group may play a crucial role in its binding affinity and specificity. Additionally, the quaternary ammonium structure allows it to interact with negatively charged biomolecules, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylpiperidine: Lacks the propanoylsulfanyl group and iodide ion.
1-[2-(Propanoylsulfanyl)ethyl]piperidine: Lacks the quaternary ammonium structure.
1,4-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium chloride: Similar structure but with a chloride ion instead of iodide.
Uniqueness
1,4-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide is unique due to its combination of a quaternary ammonium structure and a propanoylsulfanyl group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
85109-39-3 |
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Molecular Formula |
C12H24INOS |
Molecular Weight |
357.30 g/mol |
IUPAC Name |
S-[2-(1,4-dimethylpiperidin-1-ium-1-yl)ethyl] propanethioate;iodide |
InChI |
InChI=1S/C12H24NOS.HI/c1-4-12(14)15-10-9-13(3)7-5-11(2)6-8-13;/h11H,4-10H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
VRMZRIYDTOMDJV-UHFFFAOYSA-M |
Canonical SMILES |
CCC(=O)SCC[N+]1(CCC(CC1)C)C.[I-] |
Origin of Product |
United States |
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